molecular formula C13H10N2O5 B1239145 5-Hydroxythalidomide CAS No. 64567-60-8

5-Hydroxythalidomide

Numéro de catalogue: B1239145
Numéro CAS: 64567-60-8
Poids moléculaire: 274.23 g/mol
Clé InChI: LJBQRRQTZUJWRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Thalidomide-5-OH has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 5-Hydroxythalidomide is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

This compound interacts with its target, CRBN, by forming a complex . The formation of this complex is enhanced by the interaction between CRBN and an additional hydroxy group of this compound . This interaction leads to changes in the second residue of the β-hairpin structure, which underlies the C2H2 ZF-type neo-morphic substrate (neosubstrate) selectivity of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of specific proteins. The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This process affects the downstream effects related to these degraded proteins .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by cytochrome P450 isozymes . After oral administration, similar in vivo biotransformations to this compound were confirmed by the analysis of blood plasma . Furthermore, the hepatic intrinsic clearance of this compound to both unconjugated this compound and 5′-hydroxythalidomide was found to be in agreement with the measured in vivo blood plasma data .

Result of Action

The molecular and cellular effects of this compound’s action involve the degradation of specific proteins. For instance, it has been reported that this compound induces the degradation of the protein PLZF . This degradation is considered to contribute to the teratogenic effects of thalidomide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic activity of cytochrome P450 isozymes, which metabolize this compound, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease . Furthermore, rodent livers predominantly mediate biotransformation of thalidomide to 5′-hydroxythalidomide, suggesting species-specific differences in the metabolism of this compound .

Analyse Biochimique

Biochemical Properties

5-Hydroxythalidomide plays a significant role in biochemical reactions, particularly in its interaction with the cereblon protein within the CRL4 E3 ubiquitin ligase complex. This interaction leads to the degradation of specific neosubstrates, such as promyelocytic leukemia zinc finger protein (PLZF) and SALL4, but not IKZF1 . The hydroxyl group at the fifth position enhances the compound’s aqueous solubility and affects its interaction with biological targets, potentially altering its pharmacological effects .

Cellular Effects

This compound has been shown to induce teratogenic effects by promoting the degradation of specific proteins via the cereblon-containing ubiquitin ligase complex . This degradation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of PLZF by this compound leads to short bone formation in chicken limbs . Additionally, the compound’s interaction with cereblon alters the binding specificity of the ubiquitin ligase complex, leading to distinct cellular outcomes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cereblon protein within the CRL4 E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates, such as PLZF and SALL4, for ubiquitination and subsequent degradation . The hydroxyl group at the fifth position of this compound enhances its interaction with cereblon, leading to altered substrate specificity and degradation patterns . This mechanism is crucial for the compound’s teratogenic and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation patterns. Studies have shown that the compound is metabolized in the liver, with its primary metabolites being this compound and 5′-Hydroxythalidomide . The stability of these metabolites is influenced by factors such as temperature and pH, which can affect their long-term impact on cellular function . In vitro and in vivo studies have demonstrated that the degradation of this compound leads to a time-dependent decrease in its teratogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rabbits, a thalidomide-sensitive species, the compound’s teratogenic effects are dose-dependent . At lower doses, this compound induces mild teratogenic effects, while higher doses result in more severe outcomes, such as limb defects and organ malformations . The compound’s toxic effects at high doses highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP1A1 . These enzymes hydroxylate thalidomide to form this compound and other metabolites . The metabolic pathways involve multiple steps, including hydroxylation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic and toxicological profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with cereblon facilitates its localization to specific cellular compartments, where it exerts its effects . Additionally, the hydroxyl group at the fifth position enhances the compound’s solubility, allowing for efficient distribution within the cellular environment . The transport and distribution patterns of this compound are crucial for its pharmacological activity and therapeutic potential.

Subcellular Localization

This compound is localized to specific subcellular compartments, primarily due to its interaction with cereblon and other binding proteins . The compound’s subcellular localization influences its activity and function, as it targets specific proteins for degradation within these compartments . Post-translational modifications, such as ubiquitination, further regulate the compound’s localization and activity, directing it to specific organelles or cellular structures . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Thalidomide-5-OH implique généralement l'hydroxylation du thalidomide. Le processus peut être résumé comme suit :

    Matière de départ : Thalidomide.

    Hydroxylation : Le thalidomide subit une hydroxylation en position 5 en utilisant un agent oxydant approprié tel que le permanganate de potassium ou le tétroxyde d'osmium dans des conditions contrôlées.

    Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir du Thalidomide-5-OH avec une pureté élevée.

Méthodes de production industrielle : La production industrielle de Thalidomide-5-OH suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

    Synthèse en vrac : Hydroxylation à grande échelle du thalidomide.

    Optimisation : Optimisation des conditions de réaction pour maximiser le rendement et la pureté.

    Purification : Méthodes de purification industrielles telles que la chromatographie ou la cristallisation à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le Thalidomide-5-OH subit diverses réactions chimiques, notamment :

    Oxydation : Une oxydation supplémentaire peut se produire au niveau du groupe hydroxyle.

    Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle.

    Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants :

    Oxydation : Permanganate de potassium, tétroxyde d'osmium.

    Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Substitution : Agents halogénants, nucléophiles.

Principaux produits :

    Produits d'oxydation : Dérivés oxydés supplémentaires.

    Produits de réduction : Thalidomide sans le groupe hydroxyle.

    Produits de substitution : Divers dérivés substitués en fonction du réactif utilisé.

4. Applications de la recherche scientifique

Le Thalidomide-5-OH a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le Thalidomide-5-OH exerce ses effets en se liant à la protéine céréblone, un composant du complexe E3 ubiquitine ligase. Cette liaison recrute les protéines cibles dans le complexe, ce qui conduit à leur ubiquitination et à leur dégradation subséquente par le protéasome. Les cibles moléculaires et les voies impliquées comprennent :

Composés similaires :

    Thalidomide : Le composé parent, utilisé pour ses propriétés immunomodulatrices et anti-inflammatoires.

    Lénalidomide : Un dérivé avec des effets immunomodulateurs améliorés.

    Pomalidomide : Un autre dérivé avec de puissantes propriétés anticancéreuses.

Unicité du Thalidomide-5-OH : Le Thalidomide-5-OH est unique en raison de son hydroxylation spécifique en position 5, ce qui améliore sa capacité à recruter la céréblone et à former des PROTAC. Cela le rend particulièrement précieux dans la recherche sur la dégradation ciblée des protéines .

Comparaison Avec Des Composés Similaires

    Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative with enhanced immunomodulatory effects.

    Pomalidomide: Another derivative with potent anti-cancer properties.

Uniqueness of Thalidomide-5-OH: Thalidomide-5-OH is unique due to its specific hydroxylation at the 5-position, which enhances its ability to recruit cereblon and form PROTACs. This makes it particularly valuable in targeted protein degradation research .

Activité Biologique

5-Hydroxythalidomide (5-HT) is a metabolite of thalidomide, a drug historically known for its teratogenic effects. Recent research has illuminated the biological activity of 5-HT, particularly its role in protein degradation pathways and implications for teratogenicity. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological mechanisms, case studies, and significant data related to 5-HT.

This compound primarily exerts its biological effects through the cereblon (CRBN) -containing ubiquitin ligase pathway. This mechanism involves the selective degradation of specific proteins, which has been linked to teratogenic effects. The degradation of proteins such as promyelocytic leukemia zinc finger (PLZF) and SALL4 by 5-HT has been documented, with distinct substrate specificities observed compared to thalidomide itself.

Key Findings:

  • 5-HT induces degradation of PLZF and SALL4 but not IKZF1, suggesting a selective action on certain CRBN substrates .
  • The interaction between 5-HT and CRBN is influenced by the structural characteristics of the compound, including the presence of a hydroxyl group that enhances binding affinity .

Comparative Binding Affinity

The binding affinity of 5-HT to CRBN is notably higher than that of thalidomide, particularly for the (S)-enantiomer. This enhanced binding is attributed to additional hydrogen bonding interactions, which facilitate more effective complex formation with CRBN .

CompoundBinding Affinity (μM)Notes
(S)-5-Hydroxythalidomide0.76 ± 0.20Stronger binding compared to thalidomide
(R)-5-Hydroxythalidomide10-fold higherWeaker binding compared to (S)-enantiomer
Thalidomide4.00 ± 0.36Comparable binding affinity with CRBN

Teratogenic Effects

Research indicates that both thalidomide and its metabolite 5-HT can induce teratogenic phenotypes in animal models, particularly chicken embryos. The degradation of PLZF is implicated in these teratogenic effects, highlighting the importance of this protein as a neosubstrate in the context of developmental toxicity .

Case Studies:

  • Chicken Embryo Model : Treatment with thalidomide or 5-HT resulted in distinct limb deformities associated with PLZF degradation. Knockdown experiments demonstrated that reduced PLZF levels lead to abnormal bone development .
  • Humanized Mouse Models : Mice expressing human CYP3A isoforms displayed limb defects when treated with thalidomide, suggesting that metabolic conversion to 5-HT contributes to teratogenic outcomes .

Implications for Drug Development

Understanding the biological activity of this compound is crucial for developing safer derivatives of thalidomide. By elucidating the mechanisms behind its selective protein degradation capabilities, researchers aim to mitigate adverse effects while retaining therapeutic benefits.

Propriétés

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBQRRQTZUJWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983186
Record name 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64567-60-8
Record name 5-Hydroxythalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYTHALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxythalidomide
Reactant of Route 2
Reactant of Route 2
5-Hydroxythalidomide
Reactant of Route 3
Reactant of Route 3
5-Hydroxythalidomide
Reactant of Route 4
Reactant of Route 4
5-Hydroxythalidomide
Reactant of Route 5
5-Hydroxythalidomide
Reactant of Route 6
Reactant of Route 6
5-Hydroxythalidomide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.